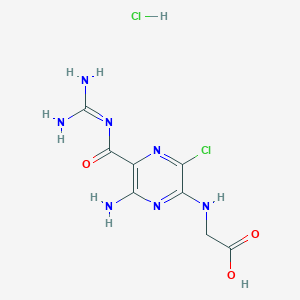
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C6H2F7. This compound is part of the cyclohexadiene family, characterized by the presence of multiple fluorine atoms attached to the cyclohexadiene ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of cyclohexadiene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods allow for the efficient and controlled introduction of fluorine atoms into the cyclohexadiene ring, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexadienones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated fluorinated cyclohexanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
The major products formed from these reactions include fluorinated cyclohexadienones, fluorinated cyclohexanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: Contains one additional fluorine atom compared to 1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene, resulting in different reactivity and properties.
1,2,3,3,4,5,6,6-Octafluorocyclohexane: Fully saturated analog with different chemical and physical properties due to the absence of double bonds.
1,2,3,4,5,6-Hexafluorocyclohexa-1,4-diene:
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over reactivity and interactions is required.
Eigenschaften
CAS-Nummer |
773-53-5 |
|---|---|
Molekularformel |
C6HF7 |
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
1,2,3,3,4,6,6-heptafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6HF7/c7-2-1-5(10,11)3(8)4(9)6(2,12)13/h1H |
InChI-Schlüssel |
AOLOXADTFZOGQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(=C(C1(F)F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


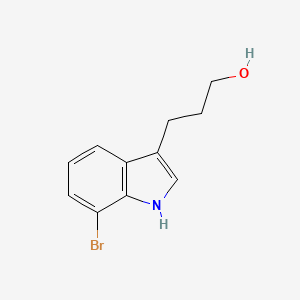


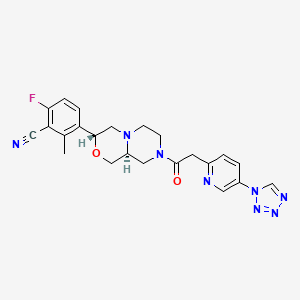
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)
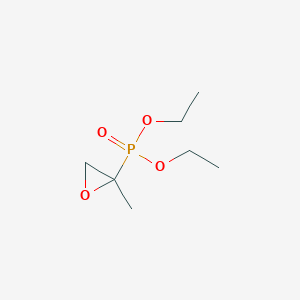
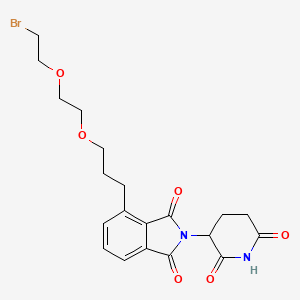
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)




